molecular formula C22H29NO6 B4040885 N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4040885
M. Wt: 403.5 g/mol
InChI Key: LNKBDRFKEFVVLL-UHFFFAOYSA-N
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Description

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine; oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group, phenoxy groups, and an amine group. It is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the butyl and phenoxy groups, followed by their combination through a series of reactions. Common reagents used in these reactions include alkyl halides, phenols, and amines. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating or the use of catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, specific solvents, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine: This compound is similar in structure but may have different functional groups or substituents.

    Phenoxyphenoxy derivatives: These compounds share the phenoxyphenoxy moiety but differ in other parts of the molecule.

    Butylamines: These compounds contain the butylamine group but may lack the phenoxyphenoxy structure.

Uniqueness

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.C2H2O4/c1-3-17(2)21-14-7-8-15-22-19-12-9-13-20(16-19)23-18-10-5-4-6-11-18;3-1(4)2(5)6/h4-6,9-13,16-17,21H,3,7-8,14-15H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKBDRFKEFVVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-butan-2-yl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.